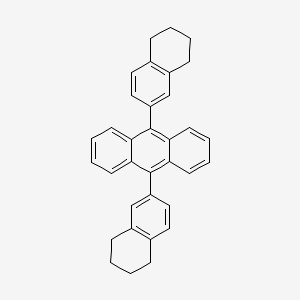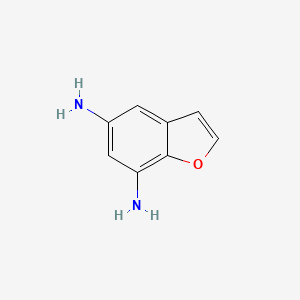![molecular formula C15H19N3O2 B12515972 3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)
3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mavacamten, sold under the brand name Camzyos, is a medication used to treat obstructive hypertrophic cardiomyopathy. It is a small-molecule allosteric and cardiac myosin inhibitor. Mavacamten was developed by MyoKardia, a subsidiary of Bristol Myers Squibb. It was approved for medical use in the United States in April 2022 .
Vorbereitungsmethoden
The synthetic process for Mavacamten involves several steps. The compound is synthesized through a series of chemical reactions starting from 6-chloro-3-isopropyl pyrimidine-2,4-dione. The process includes the formation of various crystalline and amorphous forms of Mavacamten. The preparation methods also involve the use of solid dispersions and pharmaceutical compositions containing Mavacamten .
Analyse Chemischer Reaktionen
Mavacamten undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as specific solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Mavacamten has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Mavacamten is used as a model compound to study the inhibition of cardiac myosin.
Biology: It is used to investigate the molecular mechanisms of hypertrophic cardiomyopathy.
Medicine: Mavacamten is primarily used to treat obstructive hypertrophic cardiomyopathy by reducing cardiac muscle contractility.
Industry: The compound is used in the development of new therapeutic agents targeting cardiac myosin
Wirkmechanismus
Mavacamten exerts its effects by selectively and reversibly inhibiting the enzymatic activity of myosin, the fundamental motor of the sarcomere. This inhibition reduces the number of myosin-actin cross-bridges that form, thereby decreasing cardiac muscle contractility. The molecular targets and pathways involved include the sarcomere and its associated proteins .
Vergleich Mit ähnlichen Verbindungen
Mavacamten is unique in its ability to selectively inhibit cardiac myosin. Similar compounds include:
Aficamten: Another cardiac myosin inhibitor with a similar mechanism of action.
Nifedipine: A calcium channel blocker used to treat hypertrophic cardiomyopathy, but with a different mechanism of action.
Mavacamten stands out due to its specificity for cardiac myosin and its ability to reduce the need for invasive treatments in patients with hypertrophic cardiomyopathy .
Eigenschaften
Molekularformel |
C15H19N3O2 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
6-(1-phenylethylamino)-3-propan-2-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20) |
InChI-Schlüssel |
RLCLASQCAPXVLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
![sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester](/img/structure/B12515912.png)
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)




![1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12515946.png)
![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)


![8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B12515962.png)
